
N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound contains a thiirane ring, which is a three-membered cyclic ether with a sulfur atom, and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiirane intermediate. This intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures (ice-water temperature). The reaction mixture is stirred for about an hour, followed by separation and purification steps, including column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or thiirane groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiirane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its enzyme inhibitory properties, it has potential therapeutic applications in treating diseases such as cancer and arthritis, where MMPs play a crucial role.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide primarily involves its interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). The compound binds to the active site of these enzymes, inhibiting their activity and preventing the breakdown of extracellular matrix components. This inhibition can modulate various biological processes, including tissue remodeling, inflammation, and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)acetamide
- N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)propylsulfonamide
Uniqueness
N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide stands out due to its specific combination of a thiirane ring and a methanesulfonamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
869577-53-7 |
|---|---|
Molekularformel |
C16H17NO5S3 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
N-[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C16H17NO5S3/c1-24(18,19)17-12-2-4-13(5-3-12)22-14-6-8-16(9-7-14)25(20,21)11-15-10-23-15/h2-9,15,17H,10-11H2,1H3 |
InChI-Schlüssel |
PHMPGOJWLISPFK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
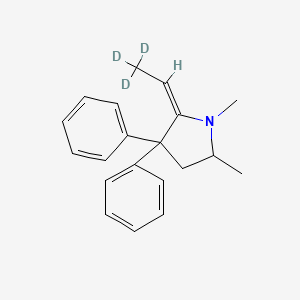
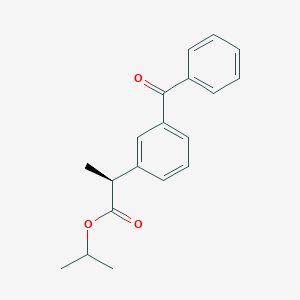


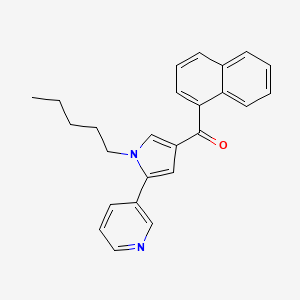
![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
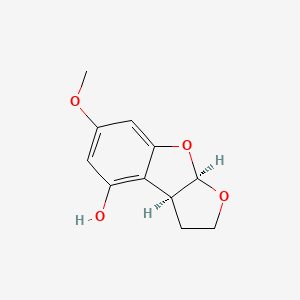
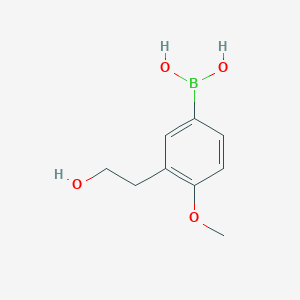
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)
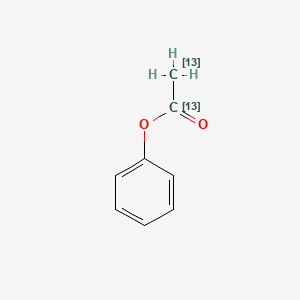
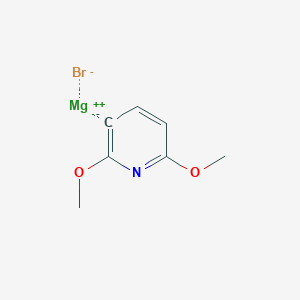
![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)
